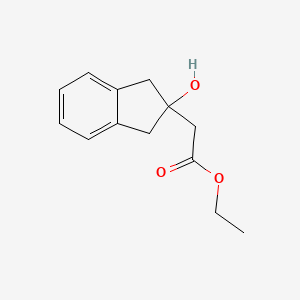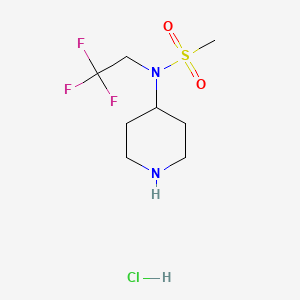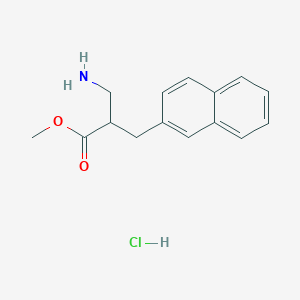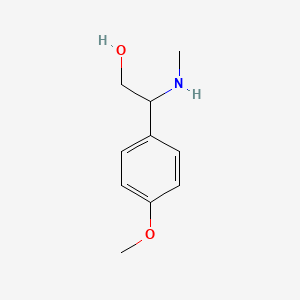
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B and penicillin . Thiazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine” were not found, thiazole-based compounds are generally synthesized through the reaction of α-haloketones with thioamides .Molecular Structure Analysis
The molecular structure of thiazole-based compounds typically includes a five-membered ring with sulfur and nitrogen atoms . The exact structure of “2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine” could not be found.Scientific Research Applications
Anticancer Evaluation
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine has shown potential in anticancer applications. A study revealed that compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle exhibited significant anticancer activity against a variety of cancer cell lines, including lung, kidney, ovarian, prostate, breast cancer, leukemia, and melanoma (Turov, 2020).
Anti-inflammatory Activity
This compound has also been synthesized and evaluated for its anti-inflammatory activity. Novel sets of these compounds demonstrated significant in-vitro and in-vivo anti-inflammatory activity, suggesting their potential use in treating inflammatory conditions (Ahmed, Molvi, & Khan, 2017).
Antidepressant and Antianxiety Activities
Further research indicates that derivatives of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine have been synthesized and shown antidepressant and antianxiety activities. This highlights their potential therapeutic use in mental health treatments (Kumar et al., 2017).
Antimicrobial and Antibacterial Activities
Additionally, these compounds have been synthesized and evaluated for antimicrobial and antibacterial activities against various bacterial strains and cell lines, demonstrating their efficacy in combating bacterial infections (Mekky & Sanad, 2020).
Luminescent Properties and Photo-induced Electron Transfer
The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent have been studied, suggesting potential applications in material sciences (Gan, Chen, Chang, & Tian, 2003).
properties
IUPAC Name |
4-methyl-2-(2-methylpiperazin-1-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-7-6-13-9(11-7)12-4-3-10-5-8(12)2/h6,8,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZICVCNDZNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC(=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



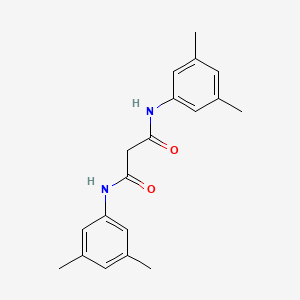


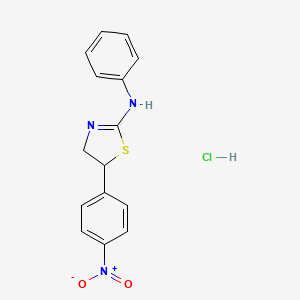

![2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid](/img/structure/B1422884.png)
![2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1422885.png)

